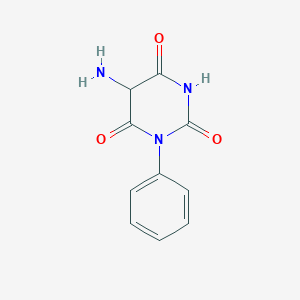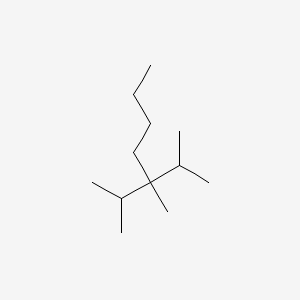
Naphthalen-1-yl 2-chloroethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl 2-chloroethane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring attached to a 2-chloroethane-1-sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-1-yl 2-chloroethane-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of naphthalene with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 2-chloroethane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonate group can be reduced to a sulfonic acid or sulfone under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include naphthalen-1-yl 2-alkoxyethane-1-sulfonate, naphthalen-1-yl 2-aminoethane-1-sulfonate, and naphthalen-1-yl 2-thioethane-1-sulfonate.
Oxidation: Products include naphthoquinone derivatives.
Reduction: Products include naphthalen-1-yl 2-hydroxyethane-1-sulfonate and naphthalen-1-yl 2-ethane-1-sulfonic acid.
Scientific Research Applications
Naphthalen-1-yl 2-chloroethane-1-sulfonate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a building block for drug candidates.
Materials Science: It is employed in the fabrication of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of naphthalen-1-yl 2-chloroethane-1-sulfonate depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new covalent bond. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl 2-bromoethane-1-sulfonate
- Naphthalen-1-yl 2-iodoethane-1-sulfonate
- Naphthalen-1-yl 2-fluoroethane-1-sulfonate
Uniqueness
Naphthalen-1-yl 2-chloroethane-1-sulfonate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chlorine atom makes it more reactive compared to its bromo, iodo, and fluoro counterparts, allowing for a broader range of chemical transformations. Additionally, its applications in medicinal chemistry and materials science highlight its versatility and importance in various research fields.
Properties
CAS No. |
61981-01-9 |
|---|---|
Molecular Formula |
C12H11ClO3S |
Molecular Weight |
270.73 g/mol |
IUPAC Name |
naphthalen-1-yl 2-chloroethanesulfonate |
InChI |
InChI=1S/C12H11ClO3S/c13-8-9-17(14,15)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 |
InChI Key |
YPULOOZDZGGZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid](/img/structure/B14560041.png)
![N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14560047.png)

![Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane](/img/structure/B14560056.png)

![2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14560069.png)




![6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid](/img/structure/B14560092.png)
![N-Phenyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide](/img/structure/B14560104.png)
![3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid](/img/structure/B14560108.png)

